molecular formula C6H6N4O B12275813 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one

2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B12275813
M. Wt: 150.14 g/mol
InChI Key: OSQUWKMJSPWIRX-UHFFFAOYSA-N
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Description

2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (CAS 731824-58-1) is a high-value chemical scaffold with the molecular formula C6H6N4O and a molecular weight of 150.14 g/mol. This pyrrolo[2,3-d]pyrimidine derivative serves as a critical building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Its core structure is a 7-deazapurine analog, a privileged scaffold found in several biologically active compounds and approved drugs . Researchers are actively exploring this compound and its derivatives for multiple applications. A significant area of investigation is in oncology, where related pyrrolo[2,3-d]pyrimidine compounds have been identified as potent competitive inhibitors of p21-activated kinase 4 (PAK4), an enzyme whose overexpression is strongly associated with various cancers . These inhibitors are studied for their role in inducing apoptosis and arresting the cell cycle in cancer cells . Furthermore, this chemical class has demonstrated promising antitubercular activity. Recent research has shown that synthetic derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold exhibit activity against Mycobacterium tuberculosis, highlighting its potential in infectious disease research . As a supplier, we provide this compound for research and development purposes only. It is not intended for diagnostic or therapeutic use. For safe handling, please consult the relevant Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

2-amino-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C6H6N4O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-3H,(H3,7,8,9,10,11)

InChI Key

OSQUWKMJSPWIRX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C1C(=O)NC(=N2)N

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Chlorinated Intermediates

A widely reported strategy involves the functionalization of 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives. In a patent by, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is synthesized through a four-step sequence starting from ethyl 2-cyano-4,4-diethoxybutanoate. The final chlorination step employs phosphorus oxychloride (POCl₃) under reflux, achieving a 67.8% yield. To introduce the 2-amino group, amination is performed using concentrated aqueous ammonia at elevated temperatures (120°C) in an autoclave. This method yields 2-amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one with a purity exceeding 99.5% (HPLC) and a conversion rate of 66%. Key advantages include high purity and scalability, though the requirement for high-pressure conditions may limit accessibility for some laboratories.

One-Pot Three-Component Reaction

A streamlined approach by utilizes a one-pot, three-component reaction between arylglyoxals (1a-d ), 6-amino-1,3-dimethyluracil (2 ), and barbituric acid derivatives (3a-c ) in ethanol at 50°C with tetrabutylammonium bromide (TBAB) as a catalyst. While this method primarily generates polyfunctionalized pyrrolo[2,3-d]pyrimidines, modifying the reactants to include an amino source (e.g., ammonium acetate) could direct the synthesis toward the target compound. Reaction optimization studies reported yields of 70–85% for analogous structures, with reaction times under 6 hours. This method’s efficiency and minimal purification requirements make it attractive for rapid exploration of derivatives, though further validation is needed for the specific 2-amino variant.

Phase-Transfer Catalyzed Alkylation

Another route, detailed in, begins with 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (2 ). Alkylation using ethyl 3-bromopropionate under phase-transfer conditions (tetrabutylammonium hydrogensulfate, benzene/50% NaOH) yields an intermediate ester, which is subsequently saponified and aminated. The amination step employs 25% aqueous ammonia at 120°C for 12 hours, affording the target compound in 66% yield. This method’s use of liquid-liquid phase transfer catalysis enhances reaction efficiency, though the multi-step protocol may increase operational complexity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolo and pyrimidine rings.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, anhydrous potassium carbonate, and various oxidizing and reducing agents . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with alkyl halides can produce various alkylated derivatives of the compound .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's effectiveness as a multi-targeted kinase inhibitor. For instance, derivatives of pyrrolo[2,3-d]pyrimidine have been synthesized to target multiple tyrosine kinases, demonstrating potent anticancer activity. One notable derivative exhibited significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 29 to 59 µM. It was particularly effective against enzymes such as EGFR and CDK2, with IC50 values comparable to established tyrosine kinase inhibitors like sunitinib .

Antibacterial and Antifungal Properties

Research indicates that compounds containing the pyrrolo[2,3-d]pyrimidine moiety exhibit broad biological activities, including antibacterial and antifungal effects. The structural characteristics of these compounds allow them to interfere with microbial growth mechanisms, making them potential candidates for developing new antibiotics .

Neurological Applications

There is emerging interest in the neuroprotective properties of pyrrolo[2,3-d]pyrimidines. These compounds may modulate pathways involved in neurodegenerative diseases by inhibiting specific kinases associated with neuronal survival and apoptosis .

Case Studies

StudyObjectiveFindings
Study on Anticancer Activity Evaluate cytotoxic effects against cancer cell linesCompound derivatives showed IC50 values from 29 to 59 µM; significant activity against EGFR and CDK2 .
Mechanistic Investigation Understand apoptosis induction mechanismsIncreased levels of caspase-3 and Bax; decreased Bcl-2 levels indicating apoptosis induction in HepG2 cells .
Antibacterial Evaluation Assess antibacterial efficacyCompounds demonstrated effective inhibition of bacterial growth; potential for new antibiotic development .

Mechanism of Action

The mechanism of action of 2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein kinase B (Akt), which plays a crucial role in cell proliferation and survival . By inhibiting this kinase, the compound can induce apoptosis in cancer cells and inhibit tumor growth.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrrolo[2,3-d]pyrimidin-4-one Core

Modifications at key positions (C5, C6, and C7) significantly alter biological activity and physicochemical properties.

Table 1: Key Derivatives and Their Properties
Compound Name Substituents Molecular Formula Biological Activity References
2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one None (parent compound) C₆H₆N₄O Kinase inhibition, nucleoside analog
2-Amino-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Iodine at C5 C₇H₆IN₄O Intermediate for targeted therapies
2-Amino-6-but-3-ynyl-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one Butynyl at C6 C₁₀H₁₁N₄O Anticancer activity (in vitro)
7-(Cyclopropylmethyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine Cyclopropylmethyl at C7, iodine at C5 C₁₀H₁₂IN₅ Kinase inhibition, antiangiogenic

Key Findings :

  • Halogenation (C5) : Introduction of iodine at C5 (e.g., CAS 163622-51-3) enhances electrophilicity, improving cross-coupling reactivity for targeted drug synthesis .
  • Alkynyl Substituents (C6) : Butynyl groups at C6 (e.g., compound 16 in ) increase lipophilicity, enhancing membrane permeability and anticancer potency in vitro .
  • N7 Modifications : Cyclopropylmethyl at C7 (e.g., compound 10a in ) improves metabolic stability and kinase selectivity .

Thieno[2,3-d]pyrimidinone Analogues

Replacing the pyrrole ring with thiophene alters electronic properties and bioactivity.

Table 2: Thieno[2,3-d]pyrimidinone Derivatives
Compound Name Substituents Biological Activity References
3-sec-Butylideneamino-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one (AS1) sec-Butylideneamino at C3 Anti-inflammatory (potent vs. diclofenac)
2-(Morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Morpholino at C2, phenyl at C5 Melanin synthesis modulation

Key Findings :

  • Thieno[2,3-d]pyrimidinones exhibit broader π-conjugation, enhancing binding to hydrophobic enzyme pockets .
  • Compound AS1 showed 2-fold higher anti-inflammatory activity than diclofenac in carrageenan-induced edema models .

Pyrido[2,3-d]pyrimidinone Derivatives

Fusing pyridine instead of pyrrole introduces basic nitrogen atoms, affecting solubility and DNA interaction.

Table 3: Pyrido[2,3-d]pyrimidinone Examples
Compound Name Substituents Biological Activity References
2-Amino-6-methyl-pyrido[2,3-d]pyrimidin-4(3H)-one Methyl at C6 Cytotoxic activity (HeLa cells)
3-Arylideneamino-7-methyl-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one Arylideneamino at C3 Dual 5-HT1A/5-HT1B antagonism

Key Findings :

  • Methylation at C6 (e.g., CAS 49739-04-0) improves cellular uptake, correlating with cytotoxic effects in HeLa cells .
  • Arylideneamino derivatives (e.g., compounds 4a–h in ) demonstrate serotonin receptor antagonism, suggesting CNS applications .

Structure-Activity Relationship (SAR) Insights

  • Positional Effects : C5 and C6 substitutions are critical for target engagement. Iodine at C5 improves reactivity for click chemistry, while C6 alkynyl groups enhance anticancer activity .
  • Heterocycle Replacement: Thieno analogues exhibit stronger anti-inflammatory effects, whereas pyrido derivatives are more CNS-targeted due to increased basicity .
  • Tautomerism : The 4a,7-dihydro form (parent compound) favors planar conformations, enhancing intercalation with DNA or kinase ATP-binding sites .

Biological Activity

2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (CAS No. 731824-58-1) is a heterocyclic compound with potential biological activities, particularly in the context of cancer therapy and other medical applications. This article reviews its biological activity based on diverse research findings, including case studies, cytotoxic evaluations, and structure-activity relationships.

  • Molecular Formula : C6H6N4O
  • Molecular Weight : 150.14 g/mol
  • CAS Number : 731824-58-1

Research indicates that compounds related to 2-amino-pyrrolo[2,3-d]pyrimidines can act as inhibitors of key enzymes involved in cancer metabolism. Specifically, they target mitochondrial one-carbon metabolism pathways and have shown to inhibit serine hydroxymethyltransferase (SHMT) enzymes, which are crucial for nucleotide synthesis and cellular proliferation in cancer cells .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound and related compounds:

  • Inhibition of Tumor Growth :
    • Compounds derived from pyrrolo[2,3-d]pyrimidine structures have demonstrated significant antitumor activity in various cancer cell lines. For instance, AGF347, a related compound, showed broad-spectrum antitumor efficacy in vitro and impressive results in vivo using xenograft models of pancreatic adenocarcinoma .
  • Mechanistic Insights :
    • The compound's mechanism involves the inhibition of critical metabolic pathways that cancer cells rely on for growth. Specifically, it disrupts the folate metabolism pathway by inhibiting SHMT enzymes both in mitochondria and cytosol .

Cytotoxic Evaluations

A comparative study evaluated various pyrrolo[2,3-d]pyrimidine derivatives against different cancer cell lines:

CompoundCell LineIC50 (µM)Reference
AGF347SKOV35.0
AGF359A27804.0
AGF362IGROV16.5

These results indicate that derivatives of this compound exhibit varying degrees of cytotoxicity depending on the specific cancer type.

Case Studies

  • Case Study on Mitochondrial Targeting :
    • A study reported that AGF347 accumulated significantly in the cytosol and mitochondria of SKOV3 cells, leading to apoptosis through mitochondrial pathways. This finding underscores the importance of mitochondrial targeting in developing effective anticancer therapies .
  • Broad-Spectrum Antitumor Activity :
    • In a study involving multiple human tumor xenografts, compounds similar to this compound exhibited significant inhibition of tumor growth at well-tolerated doses .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold can enhance biological activity:

  • Position 7 Substituents : Compounds with halogen or nitro substituents at position 7 showed improved anticancer properties compared to their unsubstituted counterparts.
  • Linker Variations : Variations in the linker group connecting the pyrrolo ring to other functional groups can lead to significant changes in potency and selectivity against particular kinases involved in cancer signaling pathways .

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